Thiophene-d4
Overview
Description
Thiophene-d4 is a deuterated form of thiophene, a heterocyclic compound containing a sulfur atom and four carbon atoms arranged in a five-membered ring. The deuterium atoms replace the hydrogen atoms in the thiophene molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Mechanism of Action
Target of Action
Thiophene-d4 is a derivative of thiophene, a five-membered heterocyclic compound with four carbon atoms and a sulfur atom Thiophene and its derivatives are known to be essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors .
Mode of Action
Thiophene-based compounds are known to exhibit a wide range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of these compounds with their targets leads to these varied biological effects.
Biochemical Pathways
Thiophene-based analogs have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Pharmacokinetics
Thiophene derivatives are known to possess a wide range of therapeutic properties, suggesting that they have favorable adme properties that allow them to exert their effects in the body .
Result of Action
Thiophene-based compounds are known to exhibit a wide range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that this compound may have similar biological activities.
Action Environment
A study has shown that the fluorescence quenching of a thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . This suggests that environmental factors may influence the action of thiophene-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-d4 can be synthesized through several methods, including:
Deuterium Exchange: This involves the exchange of hydrogen atoms in thiophene with deuterium atoms using deuterated reagents or catalysts.
Deuterated Precursors: Starting from deuterated precursors, such as deuterated butadiene, which undergoes cyclization with sulfur to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuterium exchange process, where thiophene is treated with deuterium gas or deuterated solvents under specific conditions to achieve high deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: Thiophene-d4 undergoes various chemical reactions, including:
Electrophilic Substitution: this compound can undergo nitration, sulfonation, and halogenation, primarily at the C2 position.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into tetrahydrothis compound.
Common Reagents and Conditions:
Nitration: Nitric acid and acetic acid.
Sulfonation: Sulfuric acid.
Halogenation: Halogens like chlorine or bromine in the presence of a catalyst.
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a metal catalyst.
Major Products:
Nitration: 2-nitrothis compound.
Sulfonation: 2-thiophenesulfonic acid-d4.
Halogenation: 2-chlorothis compound or 2-bromothis compound.
Oxidation: Thiophene sulfoxide-d4 and thiophene sulfone-d4.
Reduction: Tetrahydrothis compound.
Scientific Research Applications
Thiophene-d4 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of thiophene derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Thiophene-d4 can be compared with other similar compounds, such as:
Thiophene: The non-deuterated form, which is more commonly used but lacks the unique isotopic properties of this compound.
Furan: A similar heterocyclic compound with an oxygen atom instead of sulfur, exhibiting different reactivity and applications.
Pyrrole: Another heterocyclic compound with a nitrogen atom, used in different chemical and biological contexts.
Uniqueness: this compound is unique due to its deuterium content, making it particularly valuable in NMR spectroscopy and other isotopic studies. Its chemical properties and reactivity are similar to thiophene, but the presence of deuterium provides additional insights into reaction mechanisms and molecular interactions.
Properties
IUPAC Name |
2,3,4,5-tetradeuteriothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174285 | |
Record name | Thiophene-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2036-39-7 | |
Record name | Thiophene-d4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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